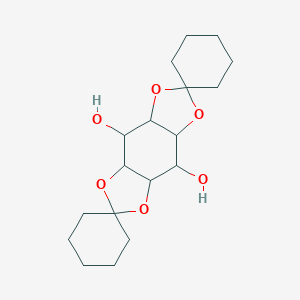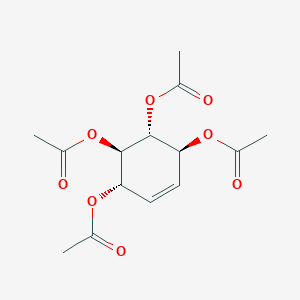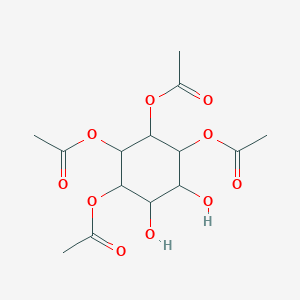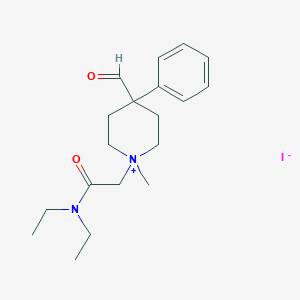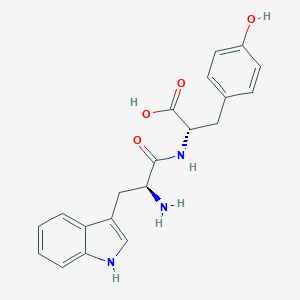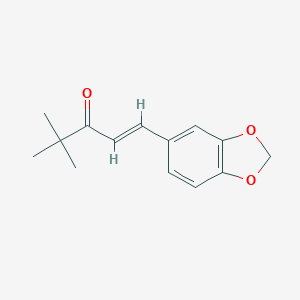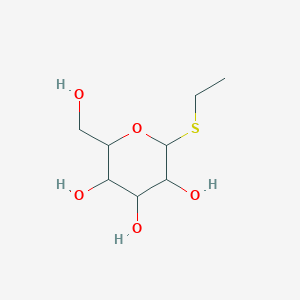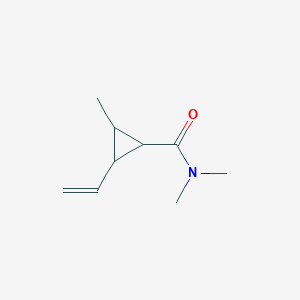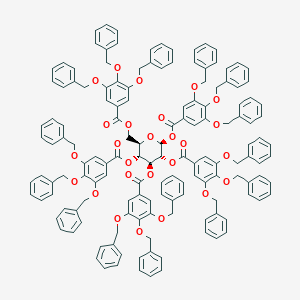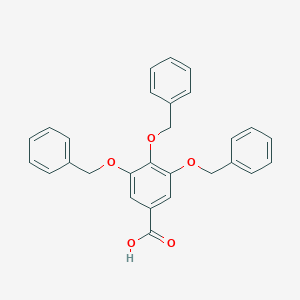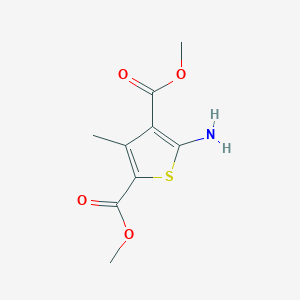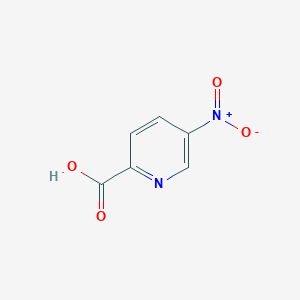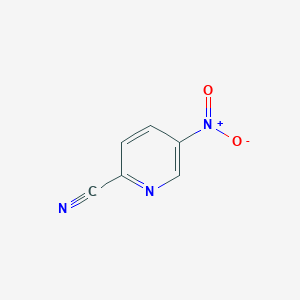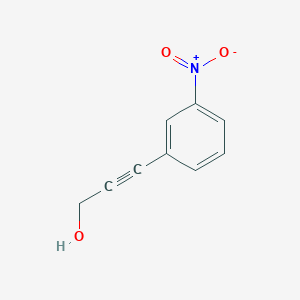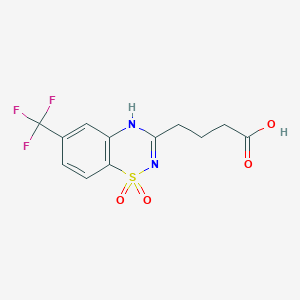
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, and depression.
Mécanisme D'action
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of these transporters, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide increases the concentration of glutamate in the synaptic cleft, which can lead to enhanced synaptic transmission. This enhanced transmission can result in increased excitability of neurons, which can be beneficial in certain neurological conditions.
Effets Biochimiques Et Physiologiques
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can lead to enhanced synaptic transmission. It has also been shown to increase the levels of monoamines in the brain, which can be beneficial in treating depression. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to reduce the size of the infarcted area in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. However, one of the limitations of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potential toxicity, as it can lead to excitotoxicity if used at high concentrations.
Orientations Futures
There are a number of future directions for the study of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the study of the long-term effects of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide on the brain, as well as its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and to develop strategies to mitigate this toxicity.
Méthodes De Synthèse
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with trifluoromethylacetic anhydride to yield 6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid. The acid is then converted to its 1,1-dioxide form by reacting with hydrogen peroxide in the presence of a catalyst.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been studied for its potential use in stroke therapy, as it has been shown to reduce the size of the infarcted area in animal models. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential use in treating depression, as it has been shown to increase the levels of monoamines in the brain.
Propriétés
Numéro CAS |
101064-07-7 |
|---|---|
Nom du produit |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Formule moléculaire |
C12H11F3N2O4S |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19) |
Clé InChI |
UMBRKJVPWZPCKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



